(3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate
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Overview
Description
(3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to a 3-tert-butylsulfonylpropane-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylphenol with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3,4-dimethylphenyl tert-butylsulfonate. The intermediate is then reacted with propane-1-sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfone derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester: Similar in having a sulfonate group and tert-butyl moiety.
Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester: Shares structural similarities with the sulfonate and tert-butyl groups.
Uniqueness
(3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonate compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
(3,4-dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5S2/c1-12-7-8-14(11-13(12)2)20-22(18,19)10-6-9-21(16,17)15(3,4)5/h7-8,11H,6,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVMMEKDFVYQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OS(=O)(=O)CCCS(=O)(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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